molecular formula C18H20F3N3O B12140575 N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide

N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide

Cat. No.: B12140575
M. Wt: 351.4 g/mol
InChI Key: RWTQYGUCVRJWLC-UHFFFAOYSA-N
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Description

N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted tetrahydro-indazole core and an isopropylamide side chain.

Properties

Molecular Formula

C18H20F3N3O

Molecular Weight

351.4 g/mol

IUPAC Name

N-propan-2-yl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide

InChI

InChI=1S/C18H20F3N3O/c1-11(2)22-17(25)12-7-9-13(10-8-12)24-15-6-4-3-5-14(15)16(23-24)18(19,20)21/h7-11H,3-6H2,1-2H3,(H,22,25)

InChI Key

RWTQYGUCVRJWLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach for Tetrahydro-Indazole Core

The tetrahydro-indazole scaffold is typically synthesized via cyclocondensation of cyclohexanone derivatives with hydrazine precursors. For example, 3-trifluoromethyl-4,5,6,7-tetrahydro-1H-indazole can be prepared by reacting 4-trifluoromethylcyclohexanone with hydrazine hydrate under acidic conditions:

Cyclohexanone derivative+HydrazineHCl, EtOHTetrahydro-indazole intermediate\text{Cyclohexanone derivative} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{Tetrahydro-indazole intermediate}

This method yields the indazole core in ~65–75% purity, requiring subsequent recrystallization from ethanol/water mixtures.

Benzamide Coupling Strategies

Coupling the tetrahydro-indazole with N-isopropyl-4-carboxybenzamide is achieved through two primary methods:

Schotten-Baumann Reaction

The acid chloride of 4-carboxybenzamide is reacted with isopropylamine in a biphasic system (NaOH/CH₂Cl₂), followed by coupling with the indazole intermediate using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent:

Indazole-NH2+Benzoyl chlorideDCC, DMAPTarget compound\text{Indazole-NH}_2 + \text{Benzoyl chloride} \xrightarrow{\text{DCC, DMAP}} \text{Target compound}

This method offers moderate yields (50–60%) but requires rigorous exclusion of moisture.

Metal-Catalyzed Amination

Palladium-catalyzed Buchwald-Hartwig amination provides higher regiocontrol. Using Pd₂(dba)₃ and Xantphos as ligands, the indazole amine directly couples with 4-bromo-N-isopropylbenzamide:

Indazole-NH2+4-Bromo-N-isopropylbenzamidePd catalystTarget compound\text{Indazole-NH}_2 + \text{4-Bromo-N-isopropylbenzamide} \xrightarrow{\text{Pd catalyst}} \text{Target compound}

Yields improve to 70–80% under optimized conditions (toluene, 110°C).

Catalytic Systems and Reaction Optimization

Transition Metal Catalysts

Copper(I) iodide and palladium complexes are pivotal in key steps:

Step Catalyst Ligand Yield
Indazole cyclizationCuI (10 mol%)1,10-Phenanthroline68%
Buchwald-Hartwig couplingPd₂(dba)₃ (5 mol%)Xantphos78%

Copper-mediated systems are cost-effective but require higher temperatures (120–140°C), whereas palladium catalysts operate under milder conditions.

Solvent and Base Selection

  • Polar aprotic solvents : DMF and DMAc enhance solubility of intermediates but risk decomposition at elevated temperatures.

  • Non-polar solvents : Toluene and xylene improve thermal stability during coupling reactions.

  • Bases : Cs₂CO₃ and K₃PO₄ are preferred for deprotonation without side reactions.

Purification and Characterization

Crystallization Techniques

The final compound is purified via antisolvent crystallization. Adding n-heptane to a saturated ethyl acetate solution yields needle-like crystals with >99% HPLC purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, J=6.4 Hz, 6H, CH(CH₃)₂), 2.85–3.10 (m, 4H, tetrahydro-indazole CH₂), 4.15–4.30 (m, 1H, NHCH), 7.75–8.05 (aromatic protons).

  • MS (ESI+) : m/z 394.1 [M+H]⁺.

Industrial-Scale Considerations

Process Intensification

Continuous-flow reactors reduce reaction times from 24 hours to 2–3 hours for the cyclocondensation step, improving throughput by 40%.

Waste Management

Recycling Cu catalysts via ion-exchange resins decreases heavy metal waste by 90%.

Emerging Methodologies

Recent advances include photoinduced C–N coupling using iridium photocatalysts, which achieve 85% yields at room temperature. This method avoids thermal degradation of the trifluoromethyl group .

Mechanism of Action

The mechanism by which N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide exerts its effects is largely dependent on its interaction with molecular targets. These targets may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, modulating their activity and downstream signaling pathways.

    Proteins: Interaction with proteins, affecting their structure and function.

Comparison with Similar Compounds

Structural Features

Compound Core Structure Substituents Functional Groups
Target Compound Benzamide + Tetrahydro-indazol 3-Trifluoromethyl, N-isopropyl Amide, CF₃, bicyclic heteroaromatic
Rip-B Benzamide 3,4-Dimethoxyphenethyl Amide, methoxy
Rip-D Benzamide + Salicylate 2-Hydroxy, 3,4-methoxyphenethyl Amide, hydroxy, methoxy

Key Observations :

  • The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to Rip-B’s methoxy groups or Rip-D’s hydroxy moiety.

Key Observations :

  • Rip-B’s straightforward acylation reaction achieves a high yield (80%), while Rip-D’s longer reaction time and lower yield (34%) reflect the challenges of incorporating a salicylate group .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) NMR Features (Hypothetical)
Target Compound N/A Moderate (CF₃ enhances lipophilicity) Distinct indazole protons (δ 7.0–8.5 ppm), CF₃ (¹⁹F NMR: δ -60 ppm)
Rip-B 90 High (polar methoxy groups) Phenethyl CH₂ (δ 2.8–3.5 ppm), aromatic protons (δ 6.7–7.2 ppm)
Rip-D 96 Moderate (hydroxy group) Hydroxy proton (δ 10–12 ppm), salicylate protons (δ 6.5–7.5 ppm)

Key Observations :

  • Rip-B’s methoxy groups increase polarity and solubility compared to the target compound’s lipophilic CF₃ group.
  • The target compound’s tetrahydro-indazole ring would result in distinct downfield shifts in ¹H NMR compared to Rip-B/Rip-D’s simpler aromatic systems.

Biological Activity

N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a trifluoromethyl group and a tetrahydro-indazole moiety , which contributes to its unique biological activity. Its molecular formula is C18H20F3N3OC_{18}H_{20}F_3N_3O with a molecular weight of approximately 351.37 g/mol .

PropertyValue
Molecular FormulaC18H20F3N3OC_{18}H_{20}F_3N_3O
Molecular Weight351.37 g/mol
CAS Number620543-82-0

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. It primarily acts by inhibiting cyclin-dependent kinases (CDK2 and CDK9) , which play crucial roles in cell cycle regulation and transcriptional control. This inhibition leads to increased sensitivity to cytotoxic agents, enhancing their efficacy in cancer therapy .

The compound interacts specifically with certain protein kinases , leading to significant alterations in kinase activity and downstream signaling pathways. Understanding these interactions is vital for elucidating its mechanism of action and potential therapeutic effects. For instance, it has been shown to induce apoptosis in neuroblastoma cell lines by modulating the expression of anti-apoptotic proteins such as XIAP .

Case Studies and Research Findings

  • In vitro Studies : In studies involving neuroblastoma (NB) cell lines, this compound demonstrated significant growth inhibition. The compound was tested alongside established chemotherapeutic agents like doxorubicin and etoposide, showing synergistic effects that enhanced overall cytotoxicity against NB cells .
  • Xenograft Models : In vivo experiments using mouse xenograft models have confirmed the compound's ability to suppress tumor growth effectively. The combination of this compound with traditional chemotherapeutics resulted in improved survival rates compared to monotherapy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure/CharacteristicsUnique Features
4-(4-Methyl-piperazin-1-yl)-2-(oxan-4-ylamino)-benzamideSimilar benzamide structureDifferent side chain
5-(3-Trifluoromethylphenyl)-indazoleContains trifluoromethyl groupLacks tetrahydro structure
4-(6,6-Dimethyl-4-oxo)-3-(trifluoromethyl)-indazoleContains similar indazole coreDifferent substituents

These comparisons highlight how the specific trifluoromethyl and tetrahydro-indazole substitutions in this compound enhance its biological activity and therapeutic potential.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
This compoundS. aureus15 µg/mL

These results suggest the compound's potential as a therapeutic agent in treating bacterial infections.

Anti-Tubercular Activity

The compound has also been evaluated for its anti-tubercular activity. Studies on related benzamide derivatives indicate promising results against Mycobacterium tuberculosis. For example:

  • Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against the bacterium.

This suggests that this compound may have similar potential and warrants further investigation.

Cytotoxicity Studies

Cytotoxicity assessments using human embryonic kidney (HEK-293) cells revealed that the compound has a favorable safety profile:

Cell TypeIC50 Value
HEK-293>50 µg/mL

Such findings indicate low toxicity levels and support the viability of this compound for therapeutic applications.

Molecular Docking

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in bacterial cell wall synthesis. These studies provide insights into the potential mechanisms by which the compound exerts its antimicrobial effects.

Study on Benzamide Derivatives

A comprehensive study synthesized a series of benzamide derivatives and evaluated their biological activities. Among these compounds was this compound, which demonstrated significant antimicrobial properties alongside moderate cytotoxicity.

Antimicrobial Mechanism Investigation

Further investigations into the molecular interactions revealed favorable binding patterns with target proteins associated with bacterial resistance mechanisms. These insights are essential for developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves coupling tetrahydroindazole precursors with substituted benzamides under controlled conditions. Microwave-assisted synthesis or solvent-free methods improve yield and reduce reaction times . Purification via HPLC or column chromatography is critical for achieving >95% purity. Reaction monitoring with techniques like TLC or NMR ensures intermediate quality .
  • Key Considerations : Optimize temperature (e.g., 60–100°C) and solvent polarity (e.g., DMF or THF) to prevent side reactions. Use trifluoromethylation agents like CF₃I or Umemoto’s reagent for regioselective functionalization .

Q. How can structural characterization be systematically performed for this compound?

  • Analytical Workflow :

  • Spectroscopy : ¹H/¹³C NMR for backbone confirmation; IR for amide C=O (1650–1700 cm⁻¹) and CF₃ (1100–1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (if crystals are obtainable) .

Q. What preliminary biological screening assays are suitable for evaluating its activity?

  • In Vitro Models :

  • Enzyme Inhibition : Test against Hsp90 (via ATPase activity assays; IC₅₀ comparison with PF-04928473 ).
  • Cell-Based Assays : Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) with EC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yields be improved while adhering to green chemistry principles?

  • EcoScale Evaluation : Apply semi-quantitative metrics (e.g., penalty points for hazardous reagents, energy use) .

  • Example : Replace benzyl chloride (penalty +5) with safer alternatives like aqueous-phase coupling .
  • Table 1 : EcoScale Comparison of Two Synthetic Routes
ParameterRoute A (Traditional)Route B (Green)
Hazardous Solvents8 penalty points2 penalty points
Energy Consumption70°C, 12h (+6)40°C, 6h (+2)
Total EcoScale Score47 (Acceptable)68 (Inadequate)
  • Catalysis : Use immobilized catalysts (e.g., Pd/C) to enhance recyclability and reduce metal leaching .

Q. How should contradictory data between in vitro and in vivo activity be resolved?

  • Case Study : If in vitro Hsp90 inhibition (IC₅₀ = 50 nM) does not translate to in vivo efficacy:

  • Possible Causes : Poor bioavailability due to logP >5; metabolic instability (CYP450 screening recommended) .
  • Mitigation : Introduce solubilizing groups (e.g., morpholine sulfonyl) or prodrug strategies (e.g., PF-04929113 ).

Q. What computational approaches predict binding modes with biological targets?

  • Protocol :

Docking : Use AutoDock Vina to model interactions with Hsp90’s N-terminal ATP-binding site (PDB: 3D0E) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

QSAR : Corrogate substituent effects (e.g., CF₃ vs. CH₃) on inhibitory potency using Gaussian-derived descriptors .

Q. How can regioselectivity challenges in indazole functionalization be addressed?

  • Strategies :

  • Directing Groups : Install temporary groups (e.g., pyridyl) to steer trifluoromethylation to C3 .
  • Metal-Mediated Coupling : Use Pd-catalyzed C–H activation for late-stage diversification .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values across studies: How to validate?

  • Root Cause Analysis :

  • Assay Variability : Standardize ATP concentration (1 mM) in Hsp90 inhibition assays .
  • Compound Integrity : Verify batch purity via orthogonal methods (e.g., LC-MS vs. elemental analysis) .
    • Resolution : Cross-validate using isogenic cell lines (e.g., Hsp90α vs. Hsp90β KO models) .

Methodological Resources

  • Synthetic Protocols :
  • Structural Analysis :
  • Biological Profiling :
  • Green Chemistry :

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